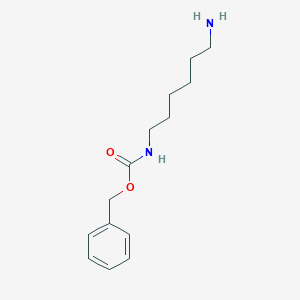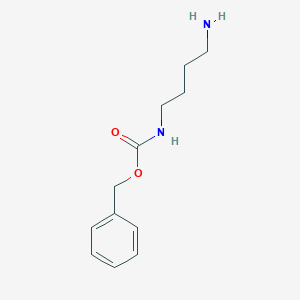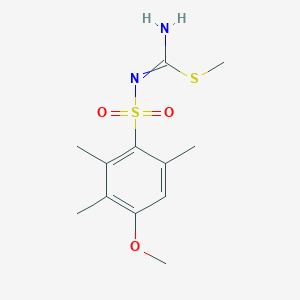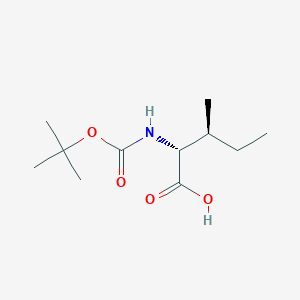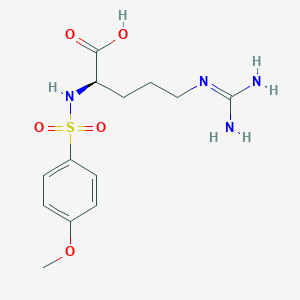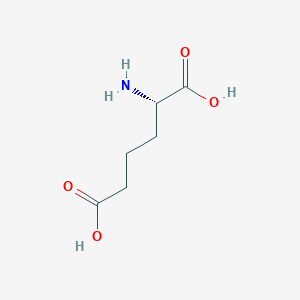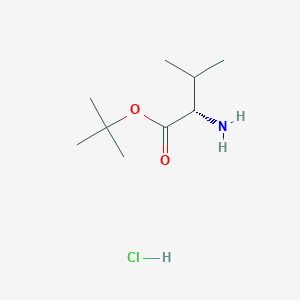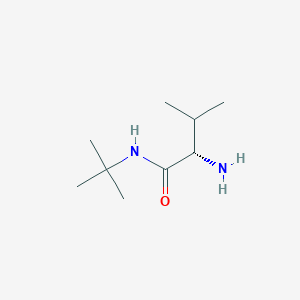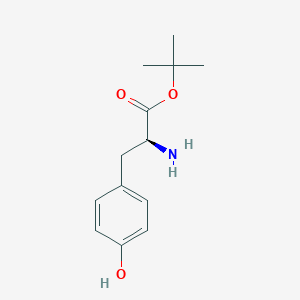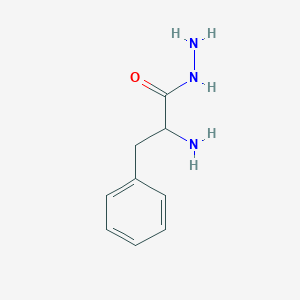
H-Phe-NHNH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-NHNH2 typically involves the reaction of phenylalanine with hydrazine hydrate. One common method includes the use of trimethylamine in dry dimethylformamide (DMF) at room temperature. The reaction proceeds with the addition of methanol, followed by washing with DMF, water, and methanol .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis techniques, where the peptide is assembled on a resin and subsequently cleaved to obtain the desired product. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
H-Phe-NHNH2 undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, such as the formation of hydrazones with aldehydes and ketones.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the synthesis of this compound.
Trimethylamine: Acts as a base in the reaction.
Dimethylformamide (DMF): Solvent used in the reaction.
Major Products Formed
Hydrazones: Formed through the reaction of this compound with carbonyl compounds.
Scientific Research Applications
H-Phe-NHNH2 has several applications in scientific research:
Chemistry: Used in the synthesis of various peptides and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic applications due to its potential biological effects.
Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of H-Phe-NHNH2 involves its interaction with carbonyl compounds to form hydrazones. This reaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Formyl-L-Phenylalanine-N-Amide: Similar in structure but with a formyl group instead of a hydrazine group.
Fmoc-Phe-NH2: A protected form of phenylalanine used in peptide synthesis.
Uniqueness
H-Phe-NHNH2 is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to other phenylalanine derivatives.
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBQLHLHAROJR-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
